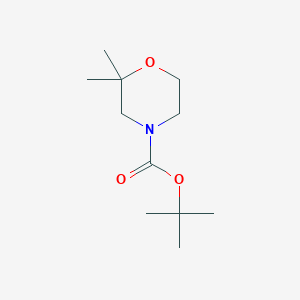
Tert-butyl 2,2-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes to ensure the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
Tert-butyl 2,2-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays . Industrially, it is used in the production of various chemical products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways can vary depending on the application, but generally, it acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome .
Comparison with Similar Compounds
Tert-butyl 2,2-dimethylmorpholine-4-carboxylate can be compared with similar compounds such as tert-butyl 2-oxomorpholine-4-carboxylate and tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (TBDM) is a chemical compound with significant potential in medicinal chemistry due to its biological activity and utility as a synthetic intermediate. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃N₂O₃
- Molecular Weight : 243.33 g/mol
- Structure : TBDM features a morpholine ring, contributing to its reactivity and biological properties. The tert-butyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.
The biological activity of TBDM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholine structure allows for specific binding interactions, potentially altering enzyme activity and leading to significant biochemical responses. However, detailed studies on the exact mechanisms remain limited.
Biological Activity
TBDM has been investigated for its potential antibacterial properties. Recent studies have highlighted its role as a building block in the synthesis of compounds with dual inhibitory effects on bacterial topoisomerases, which are critical enzymes for bacterial DNA replication .
Antibacterial Activity
- Inhibition of Topoisomerases : Research indicates that compounds derived from TBDM exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, dual inhibitors developed from similar structures showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
- Case Study : In vivo studies demonstrated the efficacy of TBDM derivatives in mouse models of bacterial infections, showcasing their potential as therapeutic agents against multidrug-resistant strains .
Comparative Analysis with Related Compounds
To better understand the unique properties of TBDM, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₄N₂O₃ | Contains an aminomethyl group; potential for enhanced biological activity |
| Tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Hydroxymethyl group may influence solubility and reactivity |
| Tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Stereoisomer that could exhibit different biological properties |
These comparisons illustrate how modifications in the functional groups can significantly impact the biological activity and pharmacological profiles of similar compounds.
Research Findings
Recent literature emphasizes the importance of TBDM in drug development:
- Synthetic Applications : TBDM is frequently used as an intermediate in the synthesis of various pharmaceuticals due to its favorable chemical properties .
- Biological Studies : Ongoing research aims to elucidate the full spectrum of biological activities associated with TBDM and its derivatives, particularly in the context of antibiotic resistance .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-7-14-11(4,5)8-12/h6-8H2,1-5H3 |
InChI Key |
FWNGBXHQNVBJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















